molecular formula C10H12Li2N5O7P B15138698 Adenosine monophosphate-13C10 (dilithium)

Adenosine monophosphate-13C10 (dilithium)

Cat. No.: B15138698
M. Wt: 369.1 g/mol
InChI Key: LUSBEJQHUFVMSO-ODQJVVOMSA-L
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Description

Adenosine monophosphate-13C10 (dilithium) is a compound where the adenosine monophosphate molecule is labeled with carbon-13 isotopes. This labeling makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and energy regulation. Adenosine monophosphate itself is a key cellular metabolite that plays a crucial role in energy homeostasis and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the adenosine monophosphate molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of adenosine monophosphate. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without degrading the molecule .

Industrial Production Methods

Industrial production of adenosine monophosphate-13C10 (dilithium) involves large-scale synthesis using labeled carbon sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Adenosine monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of adenosine monophosphate-13C10 (dilithium) can lead to the formation of adenosine diphosphate or adenosine triphosphate, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Adenosine monophosphate-13C10 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine monophosphate-13C10 (dilithium) involves its role as a key cellular metabolite. It participates in energy homeostasis by acting as a precursor to adenosine diphosphate and adenosine triphosphate, which are crucial for cellular energy transfer. It also plays a role in signal transduction by activating specific receptors and pathways involved in cellular communication .

Comparison with Similar Compounds

Adenosine monophosphate-13C10 (dilithium) can be compared with other labeled nucleotides such as:

The uniqueness of adenosine monophosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in certain types of metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C10H12Li2N5O7P

Molecular Weight

369.1 g/mol

IUPAC Name

dilithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;;

InChI Key

LUSBEJQHUFVMSO-ODQJVVOMSA-L

Isomeric SMILES

[Li+].[Li+].[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N

Origin of Product

United States

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